6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8-10(7(2)9(6)11)12-3-4-13-8/h5,12H,3-4H2,1-2H3 |
InChI Key |
SPCYURKWVHACGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)NCCO2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Aminophenol Derivatives
This method involves the cyclization of substituted aminophenols with appropriate carbonyl compounds or halides. The general steps are as follows:
Starting Materials : 2-Amino-4-chlorophenol and 2-bromo-2-methylpropionyl bromide.
-
- Dissolve 2-amino-4-chlorophenol in a solvent such as chloroform.
- Add 2-bromo-2-methylpropionyl bromide dropwise while maintaining the temperature at around 0 °C.
- Stir the mixture for several hours at room temperature.
- Extract the organic layer and purify the product through recrystallization or chromatography.
Method 2: N-Alkylation and Reduction
Another approach involves N-alkylation followed by reduction:
Starting Materials : A suitable benzoxazine derivative and an alkylating agent (e.g., alkyl halides).
-
- React the benzoxazine derivative with an alkyl halide in an inert solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium tert-butoxide).
- After completion of the reaction, reduce the resulting product using borane-tetrahydrofuran complex to obtain the desired amine.
Method 3: One-Pot Synthesis
A more recent approach is a one-pot synthesis that simplifies the process:
Starting Materials : Parachlorophenol and substituted aromatic aldehydes in methanolic ammonia.
The following table summarizes the key aspects of each preparation method for 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine:
| Method | Starting Materials | Key Steps | Yield Potential | Complexity |
|---|---|---|---|---|
| Cyclization of Aminophenol | 2-Amino-4-chlorophenol, bromo compound | Cyclization followed by extraction | Moderate | Moderate |
| N-Alkylation and Reduction | Benzoxazine derivative, alkyl halide | Alkylation followed by reduction | High | High |
| One-Pot Synthesis | Parachlorophenol, aromatic aldehydes | Direct combination in methanolic ammonia | High | Low |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Benzoxazines have been explored for their potential as therapeutic agents. Research indicates that derivatives of benzoxazines exhibit various biological activities including:
- Anticancer Activity : Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, compounds similar to 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine have demonstrated cytotoxic effects against breast cancer cells .
- Anticoagulant Properties : Some benzoxazine derivatives have been investigated for their anticoagulant effects. The structure of this compound may provide a scaffold for developing new anticoagulants that are effective in preventing thrombotic events without significant bleeding risks .
Polymer Science
Benzoxazines are known for their utility in the development of advanced polymeric materials due to their unique thermal and mechanical properties:
- Thermosetting Resins : The polymerization of benzoxazines leads to high-performance thermosetting resins that exhibit excellent thermal stability and mechanical strength. These materials are suitable for aerospace applications where durability and heat resistance are critical .
- Coatings and Adhesives : The incorporation of benzoxazines into coatings enhances their adhesion properties and resistance to environmental degradation. This application is particularly valuable in protective coatings for industrial use .
Coordination Chemistry
Research has highlighted the potential of benzoxazine-based compounds as chelating agents:
- Metal Ion Binding : Studies indicate that benzoxazine derivatives can form stable complexes with metal ions, which can be utilized in catalysis or as sensors for detecting metal contamination in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The pharmacological and physicochemical properties of benzoxazine derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations:
- Methyl Groups: Methyl substituents (e.g., 5,7-dimethyl or 6,8-dimethyl) improve lipophilicity, which correlates with enhanced bioavailability in related compounds .
- Positional Effects: Substituents at positions 5 and 7 (as in the target compound) introduce steric hindrance, which may influence receptor binding compared to analogs with substituents at positions 2, 6, or 8 .
Pharmacological Activity
- Anticancer Activity: 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated antiproliferative effects against MIA PaCa-2 (pancreatic cancer) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values in the micromolar range .
- Cardiovascular Applications: Oxypropanolamine-substituted benzoxazines showed potent β-adrenergic receptor affinity, with one derivative exhibiting 386-fold selectivity for β₂ receptors over propranolol .
- Antithrombotic Activity: Dual-function benzoxazines combining thrombin inhibition and glycoprotein IIb/IIIa receptor antagonism have been developed, highlighting the scaffold’s versatility .
However, the steric bulk at positions 5 and 7 could reduce binding efficiency to certain targets compared to less hindered derivatives like 6-bromo-7-fluoro analogs .
Biological Activity
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 197.66 g/mol
- CAS Number: Not specifically listed in the search results but can be found in chemical databases.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth: Research has shown that related benzoxazine compounds demonstrate activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1 to 4 μg/mL for effective analogues .
The mechanisms through which these compounds exert their antimicrobial effects are believed to involve:
- Disruption of Cell Membrane Integrity: Some benzoxazine derivatives can compromise the integrity of bacterial cell membranes.
- Inhibition of Protein Synthesis: Certain compounds may interfere with ribosomal function, halting protein synthesis in bacteria.
Cytotoxicity Studies
While assessing the biological activity of this compound, it is crucial to evaluate cytotoxic effects on human cells. Preliminary data suggest that while exhibiting antimicrobial properties, these compounds may also present varying degrees of cytotoxicity against human cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazine derivatives demonstrated that those with electron-donating groups (like methyl) showed enhanced antibacterial activity compared to those with electron-withdrawing groups (like chloro). The most potent compounds exhibited MIC values as low as 1 μg/mL against resistant strains such as MRSA .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the benzoxazine scaffold significantly influenced biological activity. Compounds bearing hydroxyl and amino groups displayed increased potency against fungal strains like Candida albicans, with percentage inhibitions exceeding 20% at specific concentrations .
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Benzoxazine A | 1 | Antibacterial |
| Benzoxazine B | 3 | Antifungal |
| Benzoxazine C | 10 | Moderate Activity |
Q & A
Basic Research Questions
What are the standard synthetic routes for 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine?
The synthesis typically involves cyclization of substituted 2-aminophenols with dihaloalkanes (e.g., 1,2-dibromoethane) to form the benzoxazine core, followed by N-acylation using dichloroacetyl chloride or similar reagents to introduce functional groups. For example, Fu et al. (2012) demonstrated a two-step method:
Cyclization of 2-aminophenols to form 3,4-dihydro-2H-1,4-benzoxazine intermediates.
Acylation with dichloroacetyl chloride under mild conditions (room temperature, basic catalyst).
Key challenges include controlling regioselectivity during cyclization and optimizing acylation yields . Alternative routes involve Lewis acid-catalyzed ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed cyclization, as described in CAS Common Chemistry records .
What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and stereochemistry. For example, methyl groups at positions 5 and 7 appear as distinct singlets in 1H NMR .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. The six-membered benzoxazine ring often adopts a screw-boat conformation, as seen in crystal structures .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation pathways.
- Elemental Analysis : Ensures purity and stoichiometric accuracy .
How can researchers confirm the structural integrity of substituted benzoxazine derivatives?
Combine multimodal spectroscopy with computational modeling:
- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for acylated derivatives) .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with calculated values to validate electronic environments .
- Single-Crystal Diffraction : Resolve ambiguities in regiochemistry, as demonstrated for 6-chloro derivatives in Acta Crystallographica studies .
Advanced Research Questions
How can contradictions in reported biological activities of benzoxazine derivatives be resolved?
Contradictions often arise from substituent-dependent activity or assay variability. For example:
- Herbicidal Safeners : N-dichloroacetyl derivatives protect crops from herbicide toxicity, but efficacy depends on chloro-substitution patterns .
- Antifungal Activity : 1,4-benzoxazin-3-ones show varying potency due to hydrogen-bonding interactions with target enzymes .
Methodological Approach :
Perform structure-activity relationship (SAR) studies using systematically varied substituents.
Use molecular docking to predict binding affinities against target proteins (e.g., fungal cytochrome P450 enzymes) .
Validate with in vitro bioassays under standardized conditions .
What strategies optimize the hybridization of 6-Chloro-5,7-dimethyl-benzoxazine with epoxy/phenolic resins?
Benzoxazines hybridize with epoxy, phenolic, or BMI resins via thermal co-curing , leveraging their low polymerization shrinkage and high char yield. Key steps:
Monomer Design : Introduce reactive groups (e.g., propargyl ethers) to enhance crosslinking with epoxy resins .
Curing Kinetics : Use DSC to monitor exothermic peaks and adjust catalyst loading (e.g., imidazole derivatives) for synchronized curing .
Performance Tuning : Incorporate 6-Chloro-5,7-dimethyl derivatives to improve flame retardancy (LOI >30) and dielectric properties (<3.0 at 1 GHz) .
How do hydroxyl groups influence the thermal stability of polybenzoxazines derived from this compound?
Hydrogen-bonding networks significantly enhance thermal stability:
- Methylol Functionality : Increases Tg by 20–40°C via intermolecular H-bonding, as shown in DMA and Monte Carlo simulations .
- Ethyl Substituents : Reduce packing density, lowering Tg but improving toughness.
Experimental Validation : - Synthesize monomers with controlled hydroxyl placement.
- Analyze H-bonding via FT-IR (O-H stretching at 3200–3500 cm⁻¹) and correlate with TGA/DSC data .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
